molecular formula C21H18N4O5S B2645380 methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-33-5

methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2645380
CAS RN: 886955-33-5
M. Wt: 438.46
InChI Key: OWPPDFKGWSCEDS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its potential anticonvulsant properties . The compound has shown broad-spectrum activity in widely accepted animal seizure models .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . Further details about the synthesis process are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. The structure of methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suggests its utility in creating pyridine and thienopyridine derivatives. Such compounds are of interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties (Moloney, 2001). The versatility of this compound allows for the exploration of novel synthetic routes and the development of new molecules with potential pharmacological applications.

Antimicrobial and Antitumor Activities

The structural complexity of methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate offers a scaffold for developing derivatives with promising antimicrobial and antitumor activities. For example, the synthesis of pyrimidine derivatives from related molecules has been investigated for their potential in treating various cancers, highlighting the importance of such compounds in medicinal chemistry research (Kohra, Tominaga, & Hosomi, 1988). The ability to modify the core structure and introduce functional groups could lead to the discovery of new therapeutic agents.

Electrochemical Properties

The electrochemical behavior of compounds similar to methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been studied, revealing interesting properties that could be exploited in developing novel electrochemical sensors or as components in electronic devices (Trazza, Andruzzi, & Carelli, 1982). Such studies contribute to our understanding of the electronic properties of heterocyclic compounds and their potential applications beyond pharmaceuticals.

Mechanism of Action

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism is associated with its anticonvulsant properties .

Future Directions

The compound has shown promising in vivo activity profile and drug-like properties, making it an interesting candidate for further preclinical development . Further structural optimization could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

methyl 3-cyano-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-30-21(29)24-8-7-14-15(10-22)20(31-16(14)11-24)23-19(28)12-3-2-4-13(9-12)25-17(26)5-6-18(25)27/h2-4,9H,5-8,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPDFKGWSCEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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